(1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
SJGXXUBCKFNNGB-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1C(=O)CC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Nortropinone
Starting Material: Nortropinone hydrochloride or nortropinone free base
Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine
Solvent: Dichloromethane (DCM)
Conditions: 0 °C, 3 hours
Yield: Approximately 94.5%
Procedure:
Nortropinone hydrochloride is dissolved in dichloromethane and treated with triethylamine to neutralize the hydrochloride salt. Di-tert-butyl dicarbonate is then added, and the reaction mixture is stirred at 0 °C for 3 hours. After completion, the mixture is washed, dried, and purified by silica gel chromatography to afford tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with high yield and purity.
Enol Triflation and Functionalization
The Boc-protected nortropinone can be further functionalized via enol triflation to introduce reactive trifluoromethanesulfonyl groups, enabling subsequent cross-coupling or substitution reactions.
- Lithium bis(trimethylsilyl)amide (LHMDS) or lithium diisopropylamide (LDA) as strong bases
- N-phenyltrifluoromethanesulfonimide or related trifluoromethanesulfonylating agents
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: -70 °C to room temperature
Yield: 78% to 92% depending on conditions
Procedure:
The Boc-protected nortropinone is dissolved in anhydrous THF and cooled to -70 °C under inert atmosphere. A strong base such as LHMDS or LDA is added dropwise to generate the enolate intermediate. Subsequently, N-phenyltrifluoromethanesulfonimide is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for several hours. After aqueous workup and chromatographic purification, the triflated product is obtained in good to excellent yields.
Alternative Base and Temperature Variations
- Using potassium bis(trimethylsilyl)amide at -78 °C for enolate generation followed by triflation gives comparable yields (~78%) with clean product isolation.
- Reaction times vary from 30 minutes to overnight depending on the base and triflation reagent used.
- Workup involves multiple aqueous washes including sodium bicarbonate, citric acid, and sodium hydroxide solutions to remove impurities and residual reagents.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Boc Protection | Nortropinone hydrochloride, triethylamine, Boc2O, DCM | 0 °C, 3 hours | 94.5 | High purity, standard protection step |
| Enol Triflation (LHMDS base) | LHMDS, N-phenyltrifluoromethanesulfonimide, THF | -70 °C to RT | 92 | Fast reaction, good yield |
| Enol Triflation (LDA base) | LDA, N-phenyltrifluoromethanesulfonimide, THF | -78 °C to RT | 80 | Slightly lower yield, longer reaction |
| Enol Triflation (Potassium base) | Potassium bis(trimethylsilyl)amide, N-phenyltrifluoromethanesulfonimide, THF | -78 °C to RT | 78 | Alternative base, clean product |
Analytical and Purification Techniques
- Chromatography: Silica gel flash chromatography is the primary purification method, typically using mixtures of ethyl acetate and hexane or cyclohexane and ether as eluents.
- Spectroscopic Characterization:
- Proton nuclear magnetic resonance (1H NMR) confirms the structure and purity.
- Fluorine NMR (19F NMR) is used to verify triflate incorporation.
- Carbon NMR (13C NMR) provides detailed carbon environment information.
- Yield and Purity: Reported yields range from 78% to 94.5%, with high purity suitable for further synthetic applications.
Additional Synthetic Notes
- The stereochemistry (1R,5S) is maintained throughout the synthesis by starting from chiral nortropinone derivatives.
- Strict temperature control and inert atmosphere (nitrogen or argon) are critical to prevent side reactions and decomposition.
- The use of anhydrous solvents and freshly prepared bases enhances reaction efficiency and reproducibility.
- The triflated intermediates serve as versatile building blocks for further functionalization in complex molecule synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the oxo group or other parts of the molecule.
Substitution: The tert-butyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activity. Its structure may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, (1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Ketone (2-oxo): Enhances electrophilicity, enabling reactions like nucleophilic additions or reductions. The target compound’s ketone is critical for forming hydrogen bonds in inhibitor design . Hydroxy (-OH): Increases solubility in polar solvents (e.g., methanol/water) but requires protection during synthetic steps . Amino (-NH2): Facilitates amide bond formation, commonly used in peptide mimetics or kinase inhibitors . Formyl (-CHO): Highly reactive for Schiffs base formation or Grignard additions, offering modular derivatization .
Stereochemistry :
The (1R,5S) configuration is conserved in most analogs, ensuring spatial compatibility with biological targets. Exceptions include tert-butyl 3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate , where the exo-hydroxyl alters solubility and hydrogen-bonding patterns .Protecting Groups :
Replacing Boc with benzyl (e.g., Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate ) increases lipophilicity, which may improve blood-brain barrier penetration in neuroactive compounds .
Biological Activity
(1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that features a unique structural framework, including a tert-butyl group and an azabicyclic core. Its molecular formula is with a molecular weight of 225.28 g/mol. The compound's stereochemistry is defined by its (1R,5S) configuration, which significantly influences its chemical behavior and interactions with biological targets.
The compound possesses a ketone functional group and a carboxylate moiety, contributing to its reactivity and potential biological activity. Its structural characteristics allow for diverse synthetic modifications aimed at enhancing its pharmacological properties.
Biological Activity Overview
The biological activity of (1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate has been investigated in various studies, focusing on its potential therapeutic applications, particularly in antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. It has shown promise against several Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus. The minimal inhibitory concentrations (MICs) for effective compounds in similar structural classes have been reported as low as 0.03125 μg/mL, indicating potent antibacterial properties .
Anticancer Activity
The azabicyclic structure has been associated with various anticancer activities. Compounds with similar frameworks have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell growth and survival .
Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry examined a series of compounds related to the azabicyclo[3.2.1]octane scaffold, including (1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate. The study found that modifications to the bicyclic core could enhance antibacterial activity against resistant strains .
Study 2: Anticancer Mechanisms
Research focusing on similar bicyclic compounds has demonstrated their ability to interfere with DNA replication and repair mechanisms in cancer cells. The introduction of specific substituents on the azabicyclic framework was shown to enhance cytotoxicity against various cancer cell lines .
Comparative Analysis of Similar Compounds
To better understand the biological activity of (1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Azabicyclo[3.2.1]octan-8-one | Similar bicyclic structure | Potentially different biological activity |
| Tert-butyl 2-pyrrolidinone | Contains a pyrrolidine ring | Different nitrogen heterocycle |
| 4-Methylpiperidine | Piped structure with a nitrogen atom | Different cyclic structure |
This comparison illustrates how variations in substituents and ring structures can lead to distinct chemical properties and biological activities while maintaining core features of the bicyclic framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
